6-Mercapto-1-hexanol

Self-Assembly Kinetics Gold Nanoparticles Surface Functionalization

6-Mercapto-1-hexanol (MCH, C₆H₁₄OS), a bifunctional aliphatic compound with a terminal thiol (-SH) and hydroxyl (-OH) group on a six-carbon chain, forms self-assembled monolayers (SAMs) on gold surfaces. This property makes it a critical building block for surface functionalization in biosensing, molecular electronics, and targeted drug delivery, serving as a linker, blocking agent, or diluent.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS No. 1633-78-9
Cat. No. B159029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercapto-1-hexanol
CAS1633-78-9
Synonyms6-hydroxy-1-hexanethiol
6-mercapto-1-hexanol
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESC(CCCS)CCO
InChIInChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
InChIKeyUGZAJZLUKVKCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Mercapto-1-hexanol (CAS 1633-78-9) Procurement Guide: Properties and Industrial Relevance


6-Mercapto-1-hexanol (MCH, C₆H₁₄OS), a bifunctional aliphatic compound with a terminal thiol (-SH) and hydroxyl (-OH) group on a six-carbon chain, forms self-assembled monolayers (SAMs) on gold surfaces . This property makes it a critical building block for surface functionalization in biosensing, molecular electronics, and targeted drug delivery, serving as a linker, blocking agent, or diluent .

6-Mercapto-1-hexanol: Why Structural Analogs Cannot Be Freely Substituted


In-class substitution of 6-mercapto-1-hexanol (MCH) is highly constrained due to the delicate interplay of chain length and terminal functionality. The six-carbon spacer precisely balances electron transfer efficiency and surface blocking, while the hydroxyl end group dictates solubility and secondary conjugation potential [1]. Changing the chain length, as with 3-mercaptopropionic acid or 11-mercaptoundecanoic acid, fundamentally alters the monolayer's electrochemical barrier properties, disrupting biosensor performance [2]. Similarly, substituting the hydroxyl group, as in 1-hexanethiol, drastically changes adsorption kinetics and monolayer stability, leading to reduced signal in applications like aptamer-based sensors [3].

6-Mercapto-1-hexanol (MCH) Quantitative Differentiation: Evidence for Procurement Decisions


Comparative Self-Assembly Kinetics: 6-Mercapto-1-hexanol (MCH) vs. 1-Hexanethiol on Gold Nanoparticles

The self-assembly kinetics of 6-mercapto-1-hexanol (6-MCH) on gold nanoparticles are significantly faster than those of its non-polar analog, 1-hexanethiol. A single-nanoparticle electrochemical collision (SNEC) study revealed that the adsorption rate of 1-hexanethiol was markedly lower than that of 6-MCH, attributed to the poorer polarity of 1-hexanethiol, which reduces its affinity for the aqueous environment and gold surface [1].

Self-Assembly Kinetics Gold Nanoparticles Surface Functionalization

Electrochemical Barrier Properties: 6-Mercapto-1-hexanol (MCH) as a Short-Chain Diluent vs. Long-Chain 11-Mercaptoundecanoic Acid

In mixed SAMs, 6-mercapto-1-hexanol (MCH) functions as a short-chain component that allows free electron transfer, in stark contrast to long-chain thiols like 11-mercaptoundecanoic acid (MUA) which act as an insulating barrier. Cyclic voltammetry studies using a [Fe(CN)₆]³⁻/⁴⁻ redox probe demonstrated that surfaces modified with a mixed MUA/MCH monolayer exhibited sigmoidal voltammetric responses characteristic of a microelectrode array, confirming that electron transfer occurred exclusively through the 'island-like' MCH domains [1]. This is a qualitative, but critical, functional difference compared to a pure MUA monolayer which blocks electron transfer.

Electrochemical Biosensors Self-Assembled Monolayers Electron Transfer

SAM Structure and Coverage: 6-Mercapto-1-hexanol (MCH) vs. 11-Mercapto-1-undecanol (MUO)

The molecular structure of SAMs formed by 6-mercapto-1-hexanol (MCH) and longer-chain analogs differ fundamentally in their molecular conformation and packing. While all alkanethiol SAMs exhibit the same coverage ratio of 0.33 ML on Au(111), scanning tunneling microscopy (STM) revealed distinct contrasts for shorter thiols (MCH and 3-mercapto-1-propanol) compared to the well-ordered (√3 × √3) hexagonal lattice of 11-mercapto-1-undecanol (MUO) [1]. This is ascribed to different molecular conformations adopted by the shorter chains on the surface. Furthermore, cyclic voltammetry confirmed that the longer chain length of MUO results in a SAM with higher adhesion and higher resistance to charge transfer.

Surface Chemistry STM Imaging Self-Assembled Monolayer Structure

Voltammetric Charging Current Reduction: 6-Mercapto-1-hexanol (MCH) vs. 1-Hexanethiol in Aptamer-Based Sensors

In electrochemical, aptamer-based (E-AB) sensors operating in biological fluids, the choice of monolayer-forming alkanethiol dramatically affects sensor performance. A direct comparison showed that SAMs formed from 1-hexanethiol solutions decreased the voltammetric charging currents of E-AB sensors by 3-fold relative to standard monolayers of 6-mercapto-1-hexanol (MCH), while also increasing the total faradaic current and altering electron transfer kinetics [1].

Aptamer-based Sensors Biological Fluids Long-term Stability

Mixed SAM Efficiency for Biomolecule Binding: MCH + DSP vs. Pure DSP Monolayers

The inclusion of 6-mercapto-1-hexanol (MCH) in a mixed SAM with a reactive crosslinker significantly improves the efficiency of subsequent biomolecule binding compared to a monolayer of the crosslinker alone. Mixed SAMs prepared with dithiodipropionic acid di(N-hydroxysuccinimide ester) (DSP) and MCH were tested for binding the model proteins bovine serum albumin (BSA) and lysozyme. The mixed DSP/MCH surface demonstrated enhanced binding efficiency relative to surfaces functionalized solely with DSP, as characterized by surface plasmon resonance (SPR) [1].

Biosensing Surface Plasmon Resonance Protein Immobilization

6-Mercapto-1-hexanol (MCH): Evidence-Based Application Scenarios


Electrochemical Biosensor Development Requiring a Conductive Diluent

For applications involving mixed self-assembled monolayers (SAMs) on gold electrodes, 6-mercapto-1-hexanol (MCH) is the preferred short-chain diluent. Its six-carbon length prevents the formation of an insulating barrier, enabling free electron transfer to the underlying electrode. This is in direct contrast to longer-chain thiols like 11-mercaptoundecanoic acid (MUA) which block electron transfer [1]. This property is critical for the function of electrochemical DNA sensors, aptasensors, and immunosensors where a Faradaic current must be measured. The resulting microelectrode array-like behavior, characterized by sigmoidal voltammograms, provides an efficient platform for catalytic conversion and signal transduction [1].

Nanoparticle Functionalization for Biomedical Imaging and Targeted Drug Delivery

6-Mercapto-1-hexanol (MCH) serves as a superior primer for the dual conjugation of multiple agents onto gold nanoparticle (AuNP) surfaces. The terminal hydroxyl group of MCH can be readily derivatized to attach targeting ligands (e.g., folic acid) and therapeutic agents (e.g., protoporphyrin IX), while the thiol group ensures stable anchorage to the gold surface [1]. The faster self-assembly kinetics of MCH, compared to non-polar thiols like 1-hexanethiol [2], also contributes to more efficient and reproducible nanoparticle functionalization in aqueous media. This approach has been demonstrated to improve targeted photochemical internalization and phototoxicity efficiency in cancer cells [1].

High-Sensitivity Surface Plasmon Resonance (SPR) Chip Preparation

To maximize the sensitivity and binding capacity of SPR biosensor chips, a mixed SAM containing 6-mercapto-1-hexanol (MCH) is the recommended surface chemistry. When co-immobilized with a reactive crosslinker like dithiodipropionic acid di(N-hydroxysuccinimide ester) (DSP), MCH acts as a lateral spacer that reduces steric hindrance and improves the accessibility and orientation of subsequently immobilized capture proteins (e.g., antibodies, BSA, lysozyme) [1]. This mixed DSP/MCH formulation has been shown to yield enhanced binding efficiency compared to surfaces prepared with the crosslinker alone [1], directly translating to lower limits of detection and reduced reagent consumption.

Molecular Electronics and Fundamental Surface Science Studies

6-Mercapto-1-hexanol (MCH) is a key model compound for investigating the structure and properties of self-assembled monolayers (SAMs) on gold. Its specific six-carbon chain length and hydroxyl termination result in a distinct molecular conformation and packing structure, as revealed by scanning tunneling microscopy (STM), which differs from the highly ordered hexagonal lattice of longer-chain analogs like 11-mercapto-1-undecanol (MUO) [1]. This makes MCH an ideal subject for studies correlating molecular structure with electron transfer properties. Its well-defined, uniform coverage of 0.33 ML on Au(111) [1] also provides a reproducible baseline for studying more complex functional interfaces, such as ternary monolayers designed for ultrasensitive nucleic acid detection [2].

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